molecular formula C17H19N3O2 B2570764 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one CAS No. 1170212-10-8

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one

Cat. No. B2570764
CAS RN: 1170212-10-8
M. Wt: 297.358
InChI Key: QETOLEKBYMBTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied in detail. In

Scientific Research Applications

Synthesis and Biological Activity Prediction

A one-pot condensation method led to the creation of novel bicyclic systems involving 1,2,4-oxadiazole rings. These compounds, including structures similar to 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one, were synthesized and their biological activities were predicted. This approach highlights the potential for designing new bioactive compounds based on the oxadiazole scaffold (Kharchenko, Detistov, & Orlov, 2008).

Antimicrobial and Antimycobacterial Agents

Research into novel pyrrole analogs, including compounds with structures akin to the specified chemical, demonstrated significant antimicrobial and antimycobacterial activities. These compounds were synthesized and evaluated for their ability to inhibit the growth of various microbial strains, indicating their potential as therapeutic agents against infectious diseases (Joshi, More, Pansuriya, Aminabhavi, & Gadad, 2017).

Anticancer Potential

Compounds featuring the 1,2,4-oxadiazole moiety have been identified as novel apoptosis inducers with potential as anticancer agents. Their efficacy against breast and colorectal cancer cell lines, and the identification of molecular targets such as TIP47, underscore their therapeutic promise in oncology (Zhang et al., 2005).

Cancer Cell Metabolism Targeting

A study involving respiratory chain inhibition alongside compounds related to this compound revealed a novel approach to cancer treatment. By targeting cancer cell metabolism through oxidative phosphorylation inhibition and supplementing with metabolic precursors, researchers achieved significant antineoplastic effects, highlighting a new avenue for cancer therapy development (Sica et al., 2019).

Material Science Applications

The synthesis of polymers incorporating 1,3,4-oxadiazole rings points to applications beyond pharmaceuticals, into the realm of material sciences. These polymers exhibit desirable properties such as high thermal stability and fluorescence, suitable for advanced materials development (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).

properties

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2,5-dimethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-10-3-4-11(2)14(7-10)20-9-13(8-15(20)21)17-18-16(19-22-17)12-5-6-12/h3-4,7,12-13H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETOLEKBYMBTAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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